rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis
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Overview
Description
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrrolo ring fused to a pyridine ring
Preparation Methods
The synthesis of rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reduction of a corresponding pyrrolo[3,4-b]pyridine derivative using hydrogenation techniques. Industrial production methods may involve the use of catalytic hydrogenation processes to achieve high yields and purity .
Chemical Reactions Analysis
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding pyridine derivatives, while reduction can lead to fully saturated bicyclic structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis is studied for its potential pharmacological properties, including its role as a precursor for drug development. Industrially, it is utilized in the production of various chemical intermediates and fine chemicals .
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis can be compared with other similar compounds, such as rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine and rac-(4aR,7aS)-octahydro-1H-cyclopenta[D]pyridazin-1-one. These compounds share similar bicyclic structures but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific pyrrolo[3,4-b]pyridine framework, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
CRYMABXXBCKOLG-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CNC2=O)NC1 |
Canonical SMILES |
C1CC2C(CNC2=O)NC1 |
Origin of Product |
United States |
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